molecular formula C6H7BrO3 B6194235 (1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2763741-15-5

(1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B6194235
CAS No.: 2763741-15-5
M. Wt: 207
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Description

(1R,5S,6S)-6-bromo-3-oxabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound characterized by the presence of a bromine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the bromine atom and the carboxylic acid group. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure, followed by bromination and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated bicyclic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its derivatives could be evaluated for activity against various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play key roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • (1R,5S,6S)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid

Uniqueness

Compared to similar compounds, (1R,5S,6S)-6-bromo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This makes it particularly useful in reactions where bromine’s reactivity is advantageous, such as in substitution reactions.

Properties

CAS No.

2763741-15-5

Molecular Formula

C6H7BrO3

Molecular Weight

207

Purity

95

Origin of Product

United States

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